8a-Methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile is a chemical compound characterized by the molecular formula . This compound serves as a significant intermediate in organic synthesis, particularly in the development of complex molecules. Its structure features a pyrrolomorpholine framework, which is known for its diverse biological activities and applications in medicinal chemistry.
8a-Methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile can be sourced from various chemical suppliers and is classified under organic compounds with potential pharmaceutical applications. It is recognized for its role in synthesizing derivatives that exhibit various pharmacological properties, including antimicrobial and analgesic effects. The compound is also noted in patent literature for its utility in modulating biological pathways, particularly in relation to histamine receptors and serotonin transporters .
The synthesis of 8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile typically involves cyclization reactions. A common method includes the cyclization of 1,4-diaminobutane with an appropriate aldehyde under reducing conditions. This reaction can be optimized for yield and purity through careful control of temperature and reaction time.
In industrial settings, the compound may be produced using large-scale reactors equipped for continuous flow chemistry. This method enhances efficiency and scalability, allowing for higher yields while minimizing by-products. The reaction conditions often include specific solvents and catalysts to facilitate the cyclization process .
The molecular structure of 8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile features a hexahydro-pyrrolidine ring fused with a morpholine unit. The presence of a methyl group at the 8a-position is crucial as it influences both the reactivity and biological activity of the compound.
8a-Methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile can participate in several types of chemical reactions:
These reactions can produce a range of derivatives that may exhibit different biological activities or enhance the pharmacological profile of the original compound.
The mechanism of action for 8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile primarily involves its interaction with specific biological targets such as histamine receptors and serotonin transporters. Research indicates that this compound may modulate neurotransmitter systems, potentially influencing neurological functions and offering therapeutic benefits in treating disorders like anxiety or depression .
The physical properties of 8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile are essential for understanding its behavior during synthesis and application:
The chemical properties include stability under standard laboratory conditions but may vary when exposed to strong acids or bases. The compound's reactivity profile allows it to participate in various organic transformations, making it versatile for synthetic applications .
8a-Methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile has significant applications across various fields:
Cyclization reactions constitute the cornerstone for constructing the fused pyrrolomorpholine scaffold of 8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile. [3+3]-Annulation between cyclic nitronates and vinyl diazoacetates efficiently generates partially saturated oxazino[2,3-b][1]oxazines, which undergo base-promoted ring contraction to yield pyrrolo[1,2-b]oxazine derivatives—a structural precursor to the target compound. This method typically produces racemic mixtures, with yields below 50% for enantiopure material due to the molecule's conformational rigidity, which limits epimerization pathways [1]. Alternative cyclocondensation approaches employ methyl (2-oxomorpholin-3-ylidene)ethanoates with primary amines, forming pyrrolo[2,1-c]oxazine-8-carboxylic acids. Though originally targeting carboxylated analogs, this pathway adapts to nitrile-substituted variants like our target compound through nitrile-containing building blocks [1].
Table 1: Cyclization Strategies for Pyrrolomorpholine Core Formation
Method | Key Intermediate | Yield (%) | Limitations |
---|---|---|---|
[3+3]-Annulation | Oxazino[2,3-b][1]oxazine | <50 | Racemic mixtures; low stereoselectivity |
Ring contraction | Pyrrolo[1,2-b]oxazine | 40-60 | Requires strong base; side products |
Cyclocondensation | Oxomorpholin-3-ylidene ethanoate | 55-70 | Multi-step adaptation for nitriles |
Hg-mediated cyclization | β-Spiroketal | <30 | Toxicity concerns; poor α-selectivity |
Recent innovations exploit asymmetric catalysis to achieve the desired (3R,8aR) configuration. Chiral pool starting materials or kinetic resolution techniques partially overcome stereochemical limitations, though enzymatic resolution using lipases or esterases shows promise for higher enantioselectivity [1] [3].
Solid-phase synthetic routes eliminate organic solvents, enhancing environmental sustainability while improving efficiency in morpholine derivative synthesis. Morpholine salt volatile corrosion inhibitors (VCIs) exemplify this approach, synthesized via acid-base neutralization on solid supports. For example:
This solvent-free method achieves >85% corrosion inhibition for steel, indirectly demonstrating the method's efficacy in producing high-purity morpholine derivatives. Reaction parameters critically influence outcomes:
Table 2: Solid-Phase Synthesis Parameters for Morpholine Derivatives
Morpholine Salt | Acid Source | Reaction Time (h) | Volatility (mg/cm²·h) | Purity (%) |
---|---|---|---|---|
Morpholine formate | Formic acid | 24 | 0.15 | >95 |
Morpholine benzoate | Benzoic acid | 24 | 0.09 | >96 |
Morpholine carbonate | CO₂ gas | 24 | 0.22 | >94 |
The enhanced volatility of morpholine carbonate (0.22 mg/cm²·h) facilitates faster protective film formation—a principle transferable to pharmaceutical synthesis where rapid intermediate stabilization is crucial [10].
Morpholine serves as both a building block and catalyst in constructing the pyrrolomorpholine framework. Its nucleophilic character enables N-alkylation with alkyl halides (e.g., propyl iodide, ethyl bromide) or carbonyl electrophiles. Critical precursor applications include:
The nitrile group in 8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile enhances electrophilicity, enabling participation in click chemistry reactions and serving as a hydrogen bond acceptor. This functionality originates from precursors like cyanoacetamide or malononitrile derivatives, introduced via nucleophilic displacement or Knoevenagel condensation [1] [7]. Methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate (CAS: 1909286-90-3) serves as a key ester precursor that can be converted to the carbonitrile via amidation-dehydration sequences [9].
The conformational rigidity of the pyrrolomorpholine system complicates stereochemical outcomes. The (3R,8aR) configuration requires precise control due to:
Table 3: Stereochemical Control Techniques in Pyrrolomorpholine Synthesis
Method | Conditions | α:β Ratio | Key Insight |
---|---|---|---|
Acid catalysis | HCl, RT | 0:100 | Thermodynamic β-dominance |
Hg-mediated cyclization | Hg(OAc)₂, glycal substrates | 0:100 | Undesired syn-mercuration |
Chelation approach | MgCl₂/ZnCl₂, CH₃CN reflux | No reaction | Metal-dependent failure |
Metal-chelation | Ti(O-iPr)₄, CH₃CN | 95:5 | Intramolecular H-bond stabilization |
Asymmetric hydrogenation | Chiral Ru catalysts | 98:2 | Kinetic resolution via transfer hydrogenation |
Successful α-anomer access (e.g., pollenopyrroside A synthesis) exploits chelation strategies using titanium isopropoxide, leveraging intramolecular hydrogen bonding between the 3-hydroxyl group and morpholine oxygen. This approach achieves α:β ratios up to 95:5—crucial for the 8a-methyl target's stereochemical integrity. Computational modeling confirms that α-configuration stability arises from N-H···O hydrogen bonding (distance: 1.89 Å), while β-anomers exhibit destabilizing steric clashes [3]. Recent advances in enzymatic kinetic resolution using lipases or esterases provide >98% ee for cis-configured intermediates, though substrate scope limitations persist for trans-fused systems [1].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0